7-Nitro-2-phenyl-2H-indazole
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Overview
Description
7-Nitro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a nitro group at the seventh position and a phenyl group at the second position of the indazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2-phenyl-2H-indazole can be achieved through several methods. One common approach involves the nitration of 2-phenyl-2H-indazole. This can be done using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the seventh position.
Another method involves the cyclization of 2-azidobenzaldehyde with phenylhydrazine under acidic conditions, followed by nitration. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 7-Amino-2-phenyl-2H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
7-Nitro-2-phenyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Nitro-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition of their activity. This compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenyl-2H-indazole: The reduced form of 7-Nitro-2-phenyl-2H-indazole, with different biological activities.
7-Nitroindazole: Similar structure but without the phenyl group at the second position.
Uniqueness
This compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61063-06-7 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
7-nitro-2-phenylindazole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-8-4-5-10-9-15(14-13(10)12)11-6-2-1-3-7-11/h1-9H |
InChI Key |
PCRLGKNEZFVIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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